molecular formula C20H20ClN5O2 B2665361 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946356-03-2

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2665361
CAS No.: 946356-03-2
M. Wt: 397.86
InChI Key: JAFYQOJVXYDRGA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrimidinyl group, and a phenylurea moiety

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

  • Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the 6-ethoxy-2-methylpyrimidin-4-amine intermediate. This can be achieved through the reaction of ethyl acetoacetate with guanidine, followed by cyclization and subsequent alkylation.

  • Coupling with Chlorophenyl Isocyanate: : The pyrimidinyl intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative. This step typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of reduced derivatives with different functional groups.

  • Substitution: : The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.

  • Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: : In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can be compared with other similar compounds, such as:

  • 1-(3-Chlorophenyl)-3-(4-aminophenyl)urea: : This compound lacks the pyrimidinyl group and may have different chemical and biological properties.

  • 1-(3-Chlorophenyl)-3-(4-(pyrimidin-4-ylamino)phenyl)urea: : This compound has a pyrimidinyl group but lacks the ethoxy and methyl substituents, which may affect its reactivity and interactions.

  • 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea: : This compound has a methoxy group instead of an ethoxy group, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-7-9-16(10-8-15)25-20(27)26-17-6-4-5-14(21)11-17/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYQOJVXYDRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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